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Compound of Interest |

6-Bromo-5-pivalamidonicotinic
Compound Name:

acid
CAS No.: 1142192-31-1
Cat. No.: B1521502

Get Quote

Executive Summary

In the synthesis of advanced kinase inhibitors—particularly those targeting c-Met or involving 5-
azaindole scaffolds—6-Bromo-5-pivalamidonicotinic acid serves as a critical "privileged
intermediate.” Its structural integrity is paramount because the bromine handle is required for
subsequent Suzuki-Miyaura couplings, while the pivaloyl group provides orthogonal protection
and solubility modulation.

This guide objectively compares the spectroscopic performance of the Pivaloyl (Piv) protected
variant against its two primary alternatives: the Acetyl (Ac) protected analog and the Free
Amine precursor. We demonstrate why the Pivaloyl derivative offers superior physiochemical
properties for scale-up and provide a self-validating spectroscopic protocol for its identification.

Strategic Comparison: Why Pivaloyl?

The choice of protecting group (PG) on the 5-amino position dramatically alters the
compound's solubility and crystallinity. Below is a comparative analysis of the three distinct
states encountered during development.
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Table 1: Physicochemical & Spectroscopic Performance

Matrix
Target: Pivaloyl Alt 1: Acetyl Alt 2: Free Amine
Feature L o
Derivative Derivative (Precursor)
6-Br-5-NH-CO-tBu- 6-Br-5-NH-CO-Me- 6-Br-5-NHz-Nicotinic
Structure

Nicotinic Acid

Nicotinic Acid

Acid

Solubility (Organic)

High (Soluble in
EtOAc/DCM)

Moderate (Requires

polar modifiers)

Low (Zwitterionic,
requires DMSO)

NMR Diagnostic

Singlet (9H) @ 1.25
ppm (Distinct region)

Singlet (3H) @ 2.10
ppm (Solvent overlap
risk)

Broad exchangeable

peak (variable)

Crystallinity

Excellent (Forms large

prisms)

Good (Often
needles/amorphous)

Poor

(Powder/Amorphous)

Lipophilicity (cLogP)

~2.5 (Optimal for

extraction)

~1.4

~0.8 (Water retention

issues)

Scientist's Insight: While the Acetyl group is atom-efficient, the Pivaloyl group is superior for

process chemistry. Its steric bulk prevents intermolecular H-bonding stacking, significantly

improving solubility in organic solvents (EtOAc) used during extraction. Furthermore, the 9-

proton NMR singlet provides an unmistakable integration standard for purity assays.

Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-dngcontent-ng-c2372798075=""_nghost-ng-c102404335="" class="inline ng-

star-inserted">

Is required. The carboxylic acid moiety renders the molecule insoluble in CDCI

The "Diagnostic Gap"
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The most critical validation step is confirming the regiochemistry of acylation (exocyclic amine

VS. ring nitrogen).

» Aromatic Region: The pyridine protons (H-2 and H-4) appear as two distinct singlets (or

meta-coupled doublets,

Hz).

 Aliphatic Region: The Pivaloyl group appears in a "silent" region of the spectrum, free from

water or DMSO solvent peaks.

Predicted Chemical Shifts (

, ppm in DMSO-d
):
S Lo . Assignment
Proton Multiplicity Integration .
Logic
)
Acidic proton;
COOH 13.5-14.0 Broad Singlet 1H highly
deshielded.
Downfield due to
] electron-
NH (Amide) 9.6-9.8 Singlet 1H ] ] ]
withdrawing Piv
+ Pyridine ring.
Doublet ( Most deshielded,;
H-2 8.7-8.8 1H flanked by N and
Hz) COOH.
Doublet ( Shielded relative
H-4 8.3-8.4 1H to H-2; ortho to
Hz) Amide.
) The Validation
t-Butyl 1.25-1.28 Strong Singlet 9H

Signal.
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Critical QC Check: If you observe a shift of the t-Butyl group to >1.5 ppm or a loss of the amide
NH signal, suspect O-acylation of the carboxylic acid (mixed anhydride formation) or N-acylation

of the pyridine ring nitrogen.

B. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization). Mode: Negative Mode (ESI-) is preferred for the
carboxylic acid; Positive Mode (ESI+) for the amide.

The Bromine Signature: Bromine exists as two isotopes,
Br (50.7%) and
Br (49.3%). This creates a mandatory 1:1 doublet pattern separated by 2 mass units.
e Formula: C
H
BrN
@)
e Molecular Weight: ~301.14 g/mol
e Target lons (ESI+):
o 301 (
Br, M+H)
o 303 (
Br, M+H)

o Intensity Ratio: 1:1 (Visual confirmation of Br presence)
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C. Infrared Spectroscopy (FT-IR)
e C=0 (Acid): ~1710-1730 cm

(Broad, strong)
e C=0 (Amide): ~1660-1680 cm

(Sharp, distinct from acid)

e C-Br: ~1000-1100 cm

(Fingerprint region)

Visualized Workflows (Graphviz)
Workflow 1: Synthesis & QC Decision Tree

This logic flow ensures that only high-purity material moves to the next stage (Suzuki
Coupling).
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Start: 6-Bromo-5-aminonicotinic acid

Add Pivaloyl Chloride / Pyridine

:

Reaction: Acylation (0°C to RT)

Add Catalyst/Heat

In-Process Control (LC-MS)

Incomplete /Over-reaction

Mass 217/219 (Start Material) Mass 385 (Bis-acylated) Mass 301/303 (Target)

Acidic Quench (pH 3-4)
Precipitate Product

Final QC: 1H NMR (DMSO-d6)

I
I
| tBu Singlet Present

!Br Isotope Pattern Confirmed

A4

Release

Click to download full resolution via product page
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Caption: Decision tree for the synthesis and validation of the pivaloyl derivative, highlighting
failure modes (bis-acylation).

Workflow 2: Mass Spec Fragmentation Logic

Understanding how the molecule breaks down verifies the structure beyond just the molecular

Loss of t-Butyl Loss of CO
[M - C4H8]+ (Amide cleavage)

Loss of CO2
(Decarboxylation)

weight.

Parent lon
[M+H]+ = 301/303

Click to download full resolution via product page

Caption: Predicted ESI+ fragmentation pathway. The loss of isobutene (-56 Da) is characteristic
of pivalamides.

Experimental Protocols
Protocol A: Synthesis for Analytical Standards

Use this protocol to generate the reference standard described above.

e Setup: In a 100 mL round-bottom flask, suspend 6-bromo-5-aminonicotinic acid (1.0 eq) in
anhydrous Pyridine (10 vol).

o Note: Pyridine acts as both solvent and base.
e Addition: Cool to 0°C. Dropwise add Pivaloyl Chloride (1.2 eq).

o Observation: The slurry will clear as the intermediate forms, then potentially precipitate.
e Reaction: Stir at Room Temperature for 4 hours. Monitor by LC-MS (Target

- 301/303).
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e Workup (Crucial for Purity):
o Concentrate pyridine under reduced pressure.
o Dilute residue with water.
o Adjust pH to ~3-4 using 1N HCI. The product will precipitate as a white solid.
o Filter and wash with water to remove pyridine salts.

e Drying: Vacuum oven at 50°C.

Protocol B: NMR Sample Preparation

e Weigh 10-15 mg of the dried solid.

e Add 0.6 mL DMSO-d

e Sonicate for 30 seconds. (Do not heat excessively to avoid amide exchange).
e Acquire spectrum with at least 16 scans to resolve the aromatic doublets.
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¢ Precursor Data (6-Amino-5-bromonicotinic acid)

o PubChem. (2025). Compound Summary: 6-amino-5-bromo-nicotinic acid.[1][Z]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. chemscene.com [chemscene.com]
e 2. PubChemlLite - 6-amino-5-bromo-nicotinic acid (C6H5BrN202) [pubchemlite.lcsb.uni.lu]

¢ To cite this document: BenchChem. [Structural Validation and Spectroscopic Profiling: 6-
Bromo-5-pivalamidonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521502/docs#structural-validation-and-
spectroscopic-profiling-6-bromo-5-pivalamidonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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